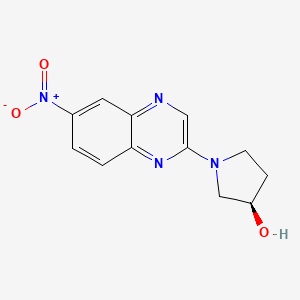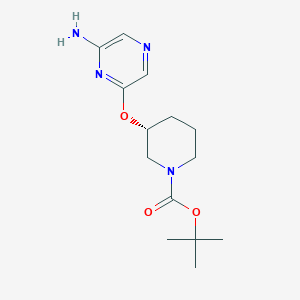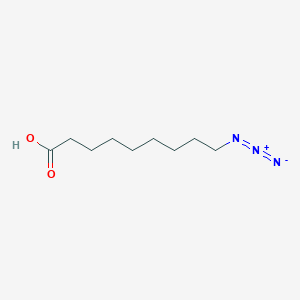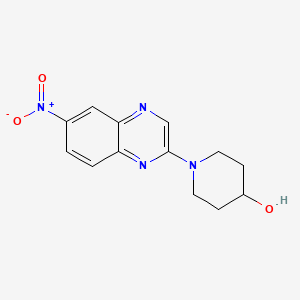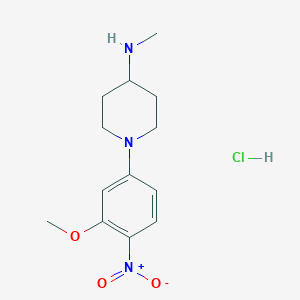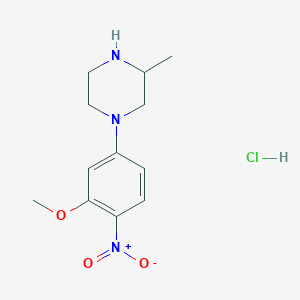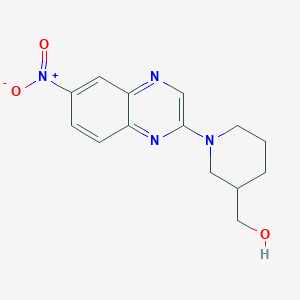
(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular design of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol is noteworthy. It replaces the quinazoline aromatic ring with a quinoxaline scaffold, maintaining sp² nitrogen atoms for hydrogen bonding. The resulting compound exhibits a fascinating arrangement of atoms, which likely contributes to its biological activity .
Scientific Research Applications
Structural and Synthetic Insights
Research on similar compounds has provided valuable insights into the structural characteristics and synthetic routes of nitroquinoxaline derivatives. For example, studies on the synthesis and crystal structure of related compounds have highlighted the importance of the piperidine moiety in achieving desired structural conformations and functionalities (Prasad et al., 2008). These studies often involve complex syntheses and crystallographic analyses to understand the molecular geometry, which could be relevant for the design and synthesis of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol.
Catalytic and Biological Potential
The exploration of related nitroquinoxaline compounds extends to their catalytic and biological activities. For instance, certain nitroquinoxaline derivatives have been investigated for their potential as catalysts in chemical reactions, suggesting that similar structures might exhibit useful catalytic properties (Kamiguchi et al., 2007). Additionally, there's research into the antileukemic activity of novel piperidine derivatives, indicating that compounds with piperidine and nitroquinoxaline groups could have significant biological applications (Vinaya et al., 2011).
Chemical Reactivity and Interactions
Studies on the nucleophilic substitutions of quinoxaline derivatives, including those involving chloro and nitro groups, provide insights into the chemical reactivity and potential interaction mechanisms of these compounds (Nasielski et al., 2010). Understanding these reactivity patterns is crucial for harnessing the chemical properties of (1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol in various scientific applications.
Mechanism of Action
The compound’s mechanism of action likely centers around its interaction with biological targets. Given its structural resemblance to quinazoline-based EGFR inhibitors, it might inhibit the Epidermal Growth Factor Receptor (EGFR) pathway. Molecular docking studies and reaction enthalpy calculations could shed light on its binding modes (reversible and covalent) with EGFR . This inhibition could impact cell signaling, proliferation, and survival.
properties
IUPAC Name |
[1-(6-nitroquinoxalin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-9-10-2-1-5-17(8-10)14-7-15-13-6-11(18(20)21)3-4-12(13)16-14/h3-4,6-7,10,19H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUCTZQAMRKZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Nitroquinoxalin-2-yl)piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





